n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide
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Overview
Description
n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom and the allyl group in the structure of this compound enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Fiesselmann thiophene synthesis.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carboxamide formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines, thiols, or alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling.
Material Science: It is explored for its potential use in organic semiconductors and light-emitting diodes.
Industrial Applications: The compound is investigated for its use as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The presence of the fluorine atom and the allyl group can enhance its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- n-Allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxamide derivatives
Uniqueness
n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide is unique due to the presence of both the fluorine atom and the allyl group, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C12H10FNOS |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-fluoro-N-prop-2-enyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H10FNOS/c1-2-5-14-12(15)11-6-8-3-4-9(13)7-10(8)16-11/h2-4,6-7H,1,5H2,(H,14,15) |
InChI Key |
UEXOXHBSCQRULY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
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